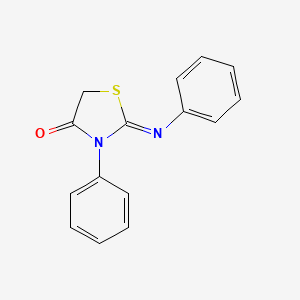

(2E)-3-苯基-2-(苯亚胺基)-1,3-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

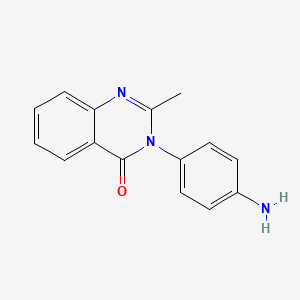

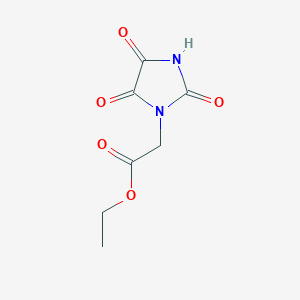

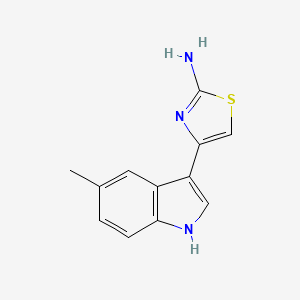

(2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光谱鉴定

该化合物已使用非弹性非相干中子散射 (IINS)、红外 (IR) 和拉曼实验方法以及密度泛函理论 (DFT) 和密度泛函微扰理论 (DFPT) 模拟进行了研究 . 这些研究有助于识别氢键振动和准同构多态性 .

抗氧化研究

该化合物及其金属基衍生物已显示出显着的剂量依赖性抗氧化活性 . 这些活性被发现高于游离配体的活性,但低于标准抗氧化剂抗坏血酸的活性 .

DNA 结合研究

已发现该化合物与 DNA 相互作用 . DNA 结合常数发现为 Zn (pimp) 2 {9.118 × 10 5 M −1 } > H-pimp {3.487 × 10 5 M −1 } > Co (pimp) 2 {3.090 × 10 5 M −1 } > Ni (pimp) 2 {1.858 × 10 5 M −1 } > Cu (pimp) 2 {1.367 × 10 5 M −1 } .

分子对接研究

已对该化合物进行了分子对接研究 . 从分子对接分析计算的结合常数 (Kb) 值与实验结果非常吻合 .

金属基亚胺衍生物的合成

该化合物已用于合成金属基亚胺衍生物 . 这些衍生物已对其抗氧化、DNA 结合和分子对接特性进行了评估 .

纳米材料生产

虽然与该化合物没有直接关系,但值得注意的是,席夫碱(我们化合物所属的一类化合物)通常用于纳米材料的生产 . 它们可以用于自上而下和自下而上的纳米材料生产策略 .

属性

IUPAC Name |

3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-11-19-15(16-12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVFWIXHMXTJQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361510 |

Source

|

| Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790-04-5 |

Source

|

| Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural significance of the benzylidene group in derivatives of (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one?

A1: Research on 5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one, a derivative with a benzylidene group at the 5-position, reveals interesting structural characteristics []. The benzylidene group introduces flexibility to the molecule, resulting in two possible conformations within the crystal structure. These conformations differ in the dihedral angle between the benzylidene phenyl ring and the thiazolidin-4-one moiety []. This structural feature could potentially influence the molecule's interactions with biological targets and impact its activity.

Q2: What synthetic approaches can be used to create derivatives of (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one with potentially enhanced antibacterial activity?

A2: One study successfully synthesized a series of 2-{[3-phenyl-7-substituted-2-(phenylimino)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]imino}-3-ethoxyphthalimido-1,3-thiazolidin-4-one derivatives, showcasing a potential route for creating novel antibacterial compounds []. The synthesis involved using (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one as a starting point and introducing various substituents. This approach allows for exploring structure-activity relationships and identifying derivatives with potentially enhanced antibacterial activity. [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)